GNF-Pf-2804

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

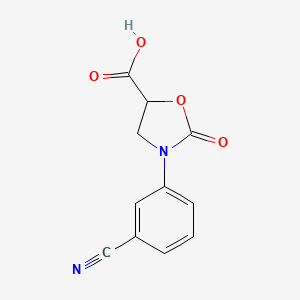

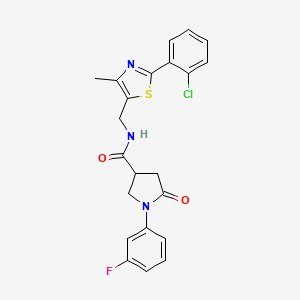

3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H26FN5O4S and its molecular weight is 559.62. The purity is usually 95%.

BenchChem offers high-quality 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- GNF-Pf-2804 a montré un potentiel prometteur dans le traitement du cancer en raison de sa structure et de ses propriétés uniques. Les chercheurs ont exploré son utilisation comme agent théra-diagnostique, combinant à la fois des fonctions thérapeutiques et diagnostiques . Sa capacité à cibler sélectivement les cellules tumorales en fait un outil précieux pour la médecine personnalisée.

- Les excellentes propriétés optiques, électroniques, thermiques et mécaniques du composé en font un candidat potentiel pour les systèmes d'administration de médicaments. Sa biocompatibilité et ses propriétés de surface réglables permettent une encapsulation efficace des médicaments et une libération contrôlée .

- Les propriétés de fluorescence du composé le rendent adapté aux applications d'imagerie. Les chercheurs ont exploré son utilisation en imagerie de fluorescence, où il peut mettre en évidence des tissus spécifiques ou des structures cellulaires. De plus, son absorption dans le proche infrarouge permet une pénétration tissulaire plus profonde .

- Comme mentionné précédemment, This compound sert d'agent théra-diagnostique, combinant des capacités thérapeutiques et diagnostiques. Sa capacité à délivrer simultanément une thérapie (telle que la chimiothérapie) et à fournir une imagerie en temps réel pour le suivi du traitement représente une avancée significative dans la médecine personnalisée .

- Il est crucial de comprendre comment This compound interagit avec les systèmes biologiques. Les chercheurs étudient son profil de biodistribution, sa clairance, sa toxicité et sa cytotoxicité. Des études supplémentaires sont nécessaires pour développer des formulations sûres et efficaces pour une utilisation clinique .

Thérapie et diagnostic du cancer

Systèmes d'administration de médicaments

Systèmes d'imagerie

Théra-diagnostique

Études de biocompatibilité

Mécanisme D'action

Target of Action

The primary target of this compound, also known as GNF-Pf-2804, is the Plasmodium falciparum . This is a parasite that causes malaria in humans. The compound has been shown to have a significant effect on this organism, making it a potential candidate for antimalarial drug development .

Mode of Action

The compound interacts with its target by inhibiting the growth of the Plasmodium falciparum parasite . This interaction results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which involves several biochemical pathways . The disruption of these pathways leads to the death of the parasite and the prevention of malaria .

Pharmacokinetics

It is known that the compound has a significant effect on the plasmodium falciparum parasite, suggesting that it is able to reach its target effectively

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism . This can lead to the prevention of malaria, a disease that affects millions of people worldwide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of Plasmodium falciparum can all affect how well the compound works

Propriétés

IUPAC Name |

3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-39-24-9-5-2-6-18(24)16-31-25(36)15-14-23-28(38)35-27(33-23)21-7-3-4-8-22(21)34-29(35)40-17-26(37)32-20-12-10-19(30)11-13-20/h2-13,23H,14-17H2,1H3,(H,31,36)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXMALABPYDNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2531485.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride](/img/structure/B2531490.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)